alpha-Ethoxy-m-nitrobenzylideneammonium chloride

Imidate Chemistry Reaction Kinetics Amidine Synthesis

Problem: Variable reactivity of nitro-substituted imidate intermediates undermines amidine synthesis. This m-nitro imidate HCl salt (CAS 57508-53-9) solves it with: • Defined pKa 5.30 (1+ log unit below unsubstituted analogs) for predictable pH-dependent reactivity. • ~65% validated synthetic yield in amidine formation. • Single-crystal X-ray structure confirmed - use as HPLC/PXRD analytical standard. • HCl salt form ensures aqueous/protic solubility & stability. ≥98% purity, white to off-white crystalline solid. Global shipping available.

Molecular Formula C9H11ClN2O3
Molecular Weight 230.65 g/mol
CAS No. 57508-53-9
Cat. No. B1625912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Ethoxy-m-nitrobenzylideneammonium chloride
CAS57508-53-9
Molecular FormulaC9H11ClN2O3
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESCCOC(=N)C1=CC(=CC=C1)[N+](=O)[O-].Cl
InChIInChI=1S/C9H10N2O3.ClH/c1-2-14-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,10H,2H2,1H3;1H
InChIKeyXCIXZMQBWUENJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Ethoxy-m-nitrobenzylideneammonium chloride (CAS 57508-53-9): Chemical Identity and Properties


alpha-Ethoxy-m-nitrobenzylideneammonium chloride (CAS 57508-53-9), also referred to as ethyl 3-nitrobenzene-1-carboximidate hydrochloride , is a meta-nitro substituted imidate salt . This white to off-white crystalline solid [1] features a benzylideneammonium chloride core . The compound is characterized by an ethoxy imidate group and a strongly electron-withdrawing meta-nitro substituent on the aromatic ring , with a molecular formula of C9H11ClN2O3 and a molecular weight of 230.65 g/mol .

The Critical Role of Substituent Effects and Salt Form in alpha-Ethoxy-m-nitrobenzylideneammonium chloride (CAS 57508-53-9) Reactivity


Generic substitution of alpha-Ethoxy-m-nitrobenzylideneammonium chloride with a structurally similar imidate or amidine is not advised due to profound differences in electronic properties and physical state. The meta-nitro group substantially lowers the compound's pKa by over one log unit compared to the unsubstituted ethyl benzimidate, fundamentally altering its reactivity and pH-dependent behavior in key reactions like amidine synthesis [1]. Furthermore, the hydrochloride salt form is essential for stability and solubility in aqueous and protic environments, enabling specific synthetic methodologies [2]; the free-base analog (ethyl 3-nitrobenzimidate, CAS 831-65-2) exhibits different physicochemical properties and reactivity . Substituting with para-nitro or amidine analogs (e.g., 3-nitrobenzamidine hydrochloride) would lead to different crystal packing [3], reaction kinetics, and final product outcomes .

Quantitative Differentiators for alpha-Ethoxy-m-nitrobenzylideneammonium chloride (CAS 57508-53-9) Over Its Analogs


pKa Reduction: Enhanced Acidity Relative to Unsubstituted Ethyl Benzimidate

The pKa of the target compound's conjugate acid (ethyl m-nitrobenzimidate) is 5.30, which is 1.07 units lower than the unsubstituted ethyl benzimidate (pKa 6.37) [1]. This difference, attributed to the electron-withdrawing meta-nitro group, significantly alters the compound's protonation state at physiological and synthetic pH ranges, directly impacting reaction kinetics with amines [1].

Imidate Chemistry Reaction Kinetics Amidine Synthesis

Crystal Structure Validation: A Definitive Standard for Quality Control

The compound's crystal structure has been unambiguously determined by single-crystal X-ray diffraction, providing the first definitive solid-state structural characterization [1]. This serves as a gold-standard reference for confirming identity and purity via powder X-ray diffraction (PXRD), a capability not yet reported for many close analogs like 3-nitrobenzamidine hydrochloride (CAS 56406-50-9) .

Analytical Chemistry Crystallography QC Reference Standard

Optimized Synthetic Route: 65% Yield in Aroylamidine Synthesis

In a direct comparative study, the target compound was obtained in a ~65% yield when used as an intermediate in the synthesis of aroylamidines via a specific Pinner reaction sequence (arylcarbonitrile + anhydrous ethanol/dry HCl, then alcoholic ammonia) . This yield serves as a benchmark for evaluating and optimizing this particular synthetic step, where alternative intermediates may produce different outcomes.

Synthetic Methodology Process Chemistry Yield Optimization

Validated in Bioorthogonal Prodrug Activation Chemistry

This specific compound has been successfully employed as a precursor in the synthesis of a tetrazine derivative for a novel bioorthogonal prodrug-prodrug activation strategy . This demonstrates its utility in a cutting-edge application where precise chemical reactivity is paramount, whereas closely related analogs may not have been validated in this specific context.

Bioorthogonal Chemistry Prodrug Activation Tetrazine Ligation

Primary Application Scenarios for alpha-Ethoxy-m-nitrobenzylideneammonium chloride (CAS 57508-53-9) Based on Evidence


Precursor for Amidine Synthesis in Pharmaceutical R&D

This compound is optimally suited as a key intermediate in the synthesis of substituted amidines, a pharmacologically relevant scaffold. Its defined pKa of 5.30 [1] and validated synthetic yield of ~65% provide a quantitative basis for reaction design and process optimization. It is specifically recommended when the m-nitro substitution pattern is required for downstream biological activity or further synthetic elaboration.

Building Block for Bioorthogonal Chemistry Tools

The compound's successful deployment in the synthesis of a tetrazine for bioorthogonal prodrug activation positions it as a strategic building block for researchers developing next-generation chemical biology probes and targeted therapeutics. Its unique reactivity profile, governed by the m-nitro group, is essential for achieving the precise molecular function required in these systems.

Analytical Standard for Method Development and Quality Control

The availability of a rigorously solved single-crystal X-ray structure [2] makes this compound an ideal analytical standard. It can be used to develop and validate quantitative analytical methods (e.g., HPLC, PXRD) for process control, impurity profiling, and release testing of materials where this specific m-nitro imidate moiety is a critical quality attribute.

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